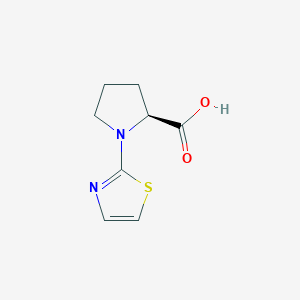

Thiazol-2-yl-L-proline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2S/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8/h3,5-6H,1-2,4H2,(H,11,12)/t6-/m0/s1 |

InChI Key |

XGQJFVPSDZWOII-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=NC=CS2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)C(=O)O |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles Applied to Thiazol 2 Yl L Proline Systems

L-Proline as a Ligand in Metal Complexes

L-proline, a unique secondary amino acid, is a versatile and widely utilized ligand in coordination chemistry. Its ability to form stable chelate rings with metal ions has made it a subject of extensive study.

Chelation Modes and Coordination Geometries of L-Proline Ligands

L-proline typically acts as a bidentate N,O-chelating agent, coordinating to a metal center through the nitrogen atom of its secondary amine and one of the oxygen atoms of its carboxylate group. researchgate.netwikipedia.org This coordination mode results in the formation of a stable five-membered chelate ring. wikipedia.org However, the coordination behavior of L-proline can be more diverse, influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ligands.

Several coordination modes of L-proline have been identified:

Bidentate N,O-chelation: This is the most common mode, forming a stable five-membered ring. wikipedia.org Theoretical studies on the interaction of L-proline with transition metal cations like Fe(II), Co(II), and Ni(II) have shown a preference for a zwitterionic coordination pattern where the metal ion binds in a bidentate manner through the carboxylate group. researchgate.net

Bridging: L-proline can act as a bridging ligand, connecting two or more metal centers. This is often observed in the formation of coordination polymers. For instance, in a study of calcium iodide and proline, zwitterionic proline molecules were found to bridge calcium cations via their carboxylate groups, leading to the formation of one-dimensional coordination polymers. nih.gov

Monodentate: In certain situations, L-proline may coordinate to a metal ion through only one of its donor atoms, either the nitrogen or an oxygen atom.

Table 1: Examples of L-proline Chelation Modes and Geometries

| Metal Ion | Chelation Mode | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II) | Bidentate N,O-chelation | Octahedral | researchgate.net |

| Fe(II), Co(II), Ni(II) | Bidentate (carboxylate) | Zwitterionic | researchgate.net |

| Ca(II) | Bridging (carboxylate) | One-dimensional polymer | nih.gov |

Design of Mixed-Ligand Complexes Incorporating Amino Acid and Heterocycle Moieties

The design of mixed-ligand complexes, which incorporate both an amino acid like L-proline and a heterocyclic moiety, allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. sciencepublishinggroup.comresearchgate.net This strategy is employed to enhance stability, introduce specific functionalities, and influence the reactivity of the metal center.

The synthesis of mixed-ligand complexes often involves the reaction of a metal salt with both the amino acid and the heterocyclic ligand simultaneously or sequentially. researchgate.netmedicaljournal-ias.org The resulting complexes can exhibit a variety of coordination geometries, including octahedral and tetrahedral structures. sciencepublishinggroup.comacs.org For example, mixed-ligand complexes of Co(II) have been synthesized with amino acids as primary ligands and heterocyclic amines as secondary ligands. researchgate.net Similarly, mixed-ligand complexes of Ni(II) with Schiff bases and amino acids have been prepared and characterized. medicaljournal-ias.org

Potential for Thiazol-2-yl-L-proline as a Chelating Agent

The combination of a thiazole (B1198619) ring and an L-proline scaffold in a single molecule, this compound, presents an intriguing prospect for the design of highly selective chelating agents. This molecule incorporates multiple potential donor atoms, offering a rich coordination chemistry.

Rational Ligand Design for Selective Metal Ion Complexation

Rational ligand design aims to create molecules that can selectively bind to specific metal ions. This involves considering factors such as:

Preorganization: The ligand should ideally have a conformation that is complementary to the desired coordination geometry of the target metal ion. rsc.org

Electronic Effects: The electron-donating or -withdrawing nature of the ligand's functional groups can be tuned to match the electronic properties of the metal ion. umsl.edu

Steric Hindrance: The size and shape of the ligand can be used to control access to the metal center, favoring the binding of ions with a specific size. rsc.orgumsl.edu

Hard and Soft Acid-Base (HSAB) Principle: The donor atoms of the ligand should have an appropriate hardness or softness to match the target metal ion. wikipedia.org

By strategically modifying the structure of the ligand, it is possible to enhance its affinity and selectivity for a particular metal ion. acs.org

Investigation of Thiazole-Nitrogen and Carboxylate/Amine Coordination Sites

This compound possesses three potential coordination sites:

The L-proline moiety: The secondary amine and carboxylate group can act as a bidentate N,O-chelating unit, as discussed previously. researchgate.netwikipedia.org

The thiazole ring: The nitrogen atom of the thiazole ring is a potential coordination site. Thiazole and its derivatives are known to act as ligands in a variety of metal complexes. researchgate.net

The thiazole sulfur atom: While less common, the sulfur atom of the thiazole ring could also participate in coordination, particularly with softer metal ions.

The interplay between these coordination sites could lead to various binding modes, including tridentate chelation involving the proline amine, the carboxylate oxygen, and the thiazole nitrogen. This would result in the formation of two fused chelate rings, a five-membered ring from the proline moiety and a six-membered ring involving the thiazole nitrogen. The relative affinity of each donor site for a given metal ion will determine the preferred coordination mode.

Metal-Catalyzed Reactions Involving this compound or Related Ligands

The unique structural features of this compound and related ligands make them promising candidates for use in metal-catalyzed reactions. The chiral L-proline backbone can induce enantioselectivity in catalytic transformations, while the thiazole ring can influence the electronic properties and stability of the catalytic species.

Amino acids and their derivatives have been successfully employed as ligands in a range of metal-catalyzed reactions, including cross-coupling reactions. mdpi.com For instance, L-proline has been shown to facilitate the Sonogashira coupling of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole with (hetero)aryl halides. researchgate.net Furthermore, zinc-L-proline complexes have been utilized as catalysts for the synthesis of dihydro pyrano thiazole derivatives. researchgate.net

The thiazole moiety itself is a key component in ligands for various catalytic processes. Thiazol-2-ylidenes, for example, have been investigated as N-heterocyclic carbene (NHC) ligands in transition metal catalysis, demonstrating high activity in electrophilic cyclization reactions. nih.gov The development of metal catalysts bearing ligands derived from this compound could lead to novel and efficient catalytic systems for asymmetric synthesis and other important organic transformations. nih.govthieme-connect.de

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-proline |

| Thiazole |

| Fe(II) |

| Co(II) |

| Ni(II) |

| Ca(II) |

| Cu(II) |

| 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole |

Computational and Theoretical Investigations of Thiazol 2 Yl L Proline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These ab initio methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance between accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov By calculating the electron density, DFT can determine the optimized molecular geometry, including bond lengths and angles, and provide insights into the molecule's stability. For instance, studies on related heterocyclic compounds often employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable geometric and electronic property predictions. nih.govtandfonline.com Such calculations are crucial for understanding the fundamental architecture of thiazole-proline systems. bhu.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and polarizability, whereas a larger gap indicates greater stability and lower reactivity. nih.govnih.gov In analogues like 3,4-dihydroxyphenyl-thiazole-coumarin hybrids, the HOMO is often located on the electron-rich thiazolyl-catechol region, while the LUMO is found on the coumarin (B35378) moiety, indicating the pathway of intramolecular charge transfer upon electronic excitation. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for a Thiazole (B1198619) Analogue Data is illustrative for a related thiazole derivative as found in literature.

| Parameter | Energy (eV) |

| EHOMO | -6.1375 |

| ELUMO | -1.8057 |

| Energy Gap (Egap) | 4.3318 |

Source: Data derived from studies on similar heterocyclic systems. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. bhu.ac.intandfonline.com The MEP surface is color-coded to represent different potential regions: red indicates negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. tandfonline.comtandfonline.com For example, in many heterocyclic compounds, the regions around electronegative atoms like oxygen and nitrogen show a negative potential (red), while regions around hydrogen atoms exhibit a positive potential (blue). bhu.ac.intandfonline.com This mapping helps in understanding how a molecule like Thiazol-2-yl-L-proline would interact with other molecules, including receptor binding sites. researchgate.netacs.org

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated using the chemical potential (μ ≈ -(I+A)/2) and chemical hardness as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. tandfonline.com

A negative chemical potential suggests that a compound is stable and does not spontaneously decompose. tandfonline.com

Table 2: Illustrative Global Reactivity Descriptors for a Naphthyridine Derivative Data is illustrative for a related heterocyclic system as found in literature.

| Descriptor | Value (eV) |

| Ionization Energy (I) | 6.54 |

| Electron Affinity (A) | 2.54 |

| Chemical Potential (μ) | -4.54 |

| Chemical Hardness (η) | 2.00 |

| Electrophilicity Index (ω) | 5.15 |

Source: Data derived from studies on similar heterocyclic systems. tandfonline.com

Molecular Modeling and Docking Studies

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and docking studies predict how it will behave in a complex biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. academie-sciences.fracs.org For thiazole-containing compounds, docking studies have been used to investigate their binding interactions with various protein targets, such as enzymes and receptors implicated in diseases. mui.ac.irnih.govsemanticscholar.org The process involves placing the ligand (e.g., a this compound analogue) into the binding site of a protein and calculating the binding affinity or score. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity. mdpi.comacs.org

Prediction of Binding Conformations and Affinities

The prediction of how a ligand such as this compound binds to a biological target is a cornerstone of modern drug discovery. Computational techniques, primarily molecular docking, are employed to forecast the preferred orientation (binding conformation or pose) of the ligand within a protein's binding site and to estimate the strength of this interaction (binding affinity).

Molecular docking simulations utilize scoring functions to evaluate numerous possible conformations of the ligand, predicting the most energetically favorable binding mode. nih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For instance, in silico docking studies of thiazole derivatives against targets like SIRT2 have highlighted key contacts with specific amino acid residues (e.g., Tyr104, Phe119) that are critical for high inhibitory ability. mdpi.com Similarly, docking of thiazole-based compounds into the active site of Rho6 protein has been used to investigate their binding interactions and guide the development of anti-cancer agents. nih.gov

The binding affinity is often expressed as a docking score or, more quantitatively, as a binding free energy value (e.g., in kcal/mol), which can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). researchgate.net These predictions help prioritize which analogues of this compound are most likely to be active and warrant synthesis and experimental testing. For example, a virtual screen of thiazole derivatives against DNA gyrase identified compounds with favorable binding energies, suggesting their potential as antibacterial agents. mdpi.com Recent advances in machine learning, particularly those using 3D structural data, are further enhancing the accuracy of binding affinity predictions. chemrxiv.orgarxiv.org

Table 1: Representative Predicted Binding Affinities for this compound Analogues against a Hypothetical Kinase Target This table is for illustrative purposes, showing typical data generated from molecular docking studies.

| Compound | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Parent Compound | -7.5 | H-bond with Asp168, Pi-cation with Lys55 |

| Analogue 1 | 4-Fluoro on Proline Ring | -7.9 | H-bond with Asp168, Halogen bond with Met105 |

| Analogue 2 | Methyl Ester at Carboxyl | -6.8 | Pi-cation with Lys55 |

| Analogue 3 | 4-Phenyl on Thiazole Ring | -8.5 | H-bond with Asp168, Pi-pi stacking with Phe167 |

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening, or virtual screening, is a powerful computational strategy that allows for the rapid evaluation of large collections of chemical compounds to identify those most likely to bind to a drug target. nih.gov This process begins with the design of a virtual library, which for this compound would involve creating a diverse set of digital derivatives based on its core structure.

The design of a virtual library involves systematically modifying different parts of the parent molecule. For this compound, this could include:

Substitution on the thiazole ring: Adding various functional groups (e.g., halogens, alkyls, aryls) to available positions.

Modification of the proline ring: Introducing substituents or altering the ring structure itself.

Derivatization of the carboxylic acid: Converting it to esters, amides, or other bioisosteres.

Alteration of the linker: Modifying the bond connecting the thiazole and proline moieties.

Once the virtual library is generated, high-throughput virtual screening (HTVS) is performed, where each compound in the library is docked into the target protein's binding site. nih.govresearchgate.net This process filters the large library down to a smaller, more manageable set of "hits" with favorable predicted binding scores. researchgate.net

A crucial subsequent step is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties. nih.govmdpi.com This filtering helps to eliminate compounds that, despite having high predicted affinity, are likely to have poor pharmacokinetic profiles or potential toxicity, making them unsuitable as drug candidates. mdpi.com This integrated approach of virtual library design, HTVS, and ADMET profiling significantly streamlines the drug discovery pipeline, reducing costs and time by focusing laboratory efforts on the most promising candidates. tandfonline.com

Table 2: Example of a Virtual Library Design Strategy for this compound Derivatives

| Scaffold | R1 (Thiazole Position 4) | R2 (Proline Position 4) | R3 (Carboxyl Group) | Predicted Property Filter |

|---|---|---|---|---|

| This compound | -H | -H | -COOH | Baseline |

| -Phenyl | -H | -COOH | Lipinski's Rule of 5 Compliant | |

| -Cl | -F | -COOCH3 | Predicted Low Toxicity | |

| -Methyl | -OH | -CONH2 | Predicted High Oral Bioavailability |

Conformational Analysis and Stereochemical Control

Investigation of Preferred Conformations in Solution and Solid State

The three-dimensional shape, or conformation, of this compound is critical to its biological activity, as it dictates how the molecule can interact with its target. The conformational landscape of this molecule is dominated by the puckering of the five-membered proline ring and the relative orientation of the thiazole ring.

The proline ring is not planar and typically adopts one of two major puckered "envelope" or "twist" conformations, commonly referred to as Cγ-endo (where the γ-carbon is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). acs.orgnih.gov

In Solution: In solution, the proline ring is conformationally flexible and often exists in a dynamic equilibrium between the Cγ-endo and Cγ-exo puckers. acs.orgwiley.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformations. ugent.be By analyzing proton-proton (¹H-¹H) coupling constants and combining the data with computational methods like Density Functional Theory (DFT), the populations of each conformer can be determined. acs.orgresearchgate.net For L-proline itself in water, the Cγ-endo and Cγ-exo conformers are found to be almost equally populated at room temperature. acs.orgresearchgate.net The attachment of the bulky thiazole group at the 2-position would be expected to influence this equilibrium, potentially favoring one pucker over the other due to steric or electronic interactions. researchgate.net

In the Solid State: In the crystalline or solid state, the molecule is locked into a single, low-energy conformation. X-ray crystallography is the definitive method for determining this structure. researchgate.net Studies on related amino acid-thiazole adducts show that intermolecular forces, particularly hydrogen bonds between the proline's carboxylic acid and the nitrogen atoms of the thiazole and proline rings, play a dominant role in stabilizing the crystal lattice. researchgate.netnih.govuq.edu.aursc.org The solid-state conformation of N-(tert.-amyloxycarbonyl)-L-proline, for example, is dictated by intermolecular hydrogen bonding rather than an intramolecularly folded structure. nih.gov

Table 3: Characteristic Proline Ring Conformations and Analytical Signatures

| Conformation | Description | Typical Dihedral Angle (φ) | Key NMR Feature |

|---|---|---|---|

| Cγ-exo | Cγ atom puckered away from the carboxyl group | ~ -60° | Large differences in vicinal coupling constants involving Hγ protons. nih.gov |

| Cγ-endo | Cγ atom puckered towards the carboxyl group | ~ -75° | Similar values for all vicinal coupling constants. nih.gov |

Racemization Studies and Control in Synthesis of Chiral Thiazole-Amino Acid Derivatives

Maintaining the specific stereochemistry of this compound during its synthesis is paramount, as different stereoisomers can have vastly different or even undesirable biological activities. The chiral center at the α-carbon of the proline moiety is susceptible to racemization (conversion of the pure L-enantiomer into a mixture of L and D forms) under certain chemical conditions. rsc.org

Racemization is a significant risk during peptide synthesis, particularly during the activation of the carboxylic acid group, which is a necessary step for forming an amide bond. bachem.com This activation increases the acidity of the α-proton, making it easier to be removed by a base, leading to a planar intermediate that can be re-protonated from either side, thus scrambling the stereochemistry. bachem.compeptide.com

Several strategies are employed to control and prevent racemization during the synthesis of chiral thiazole-amino acid derivatives:

Chiral Starting Materials: An effective approach is to start the synthesis from optically pure L-proline. Efficient methods like the modified Hantzsch reaction can be used to construct the thiazole ring onto the chiral proline scaffold without disturbing the stereocenter. tandfonline.com

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC or DIC are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure). These additives react with the activated amino acid to form an active ester that is less prone to racemization than other intermediates. bachem.com

Reaction Conditions: Performing the coupling reactions at low temperatures and avoiding the use of strong tertiary amine bases (like triethylamine) in favor of weaker bases (like N-methylmorpholine or diisopropylethylamine) can significantly suppress racemization. bachem.com

Racemization-Free Methods: Modern synthetic methods, such as enzyme-catalyzed amidation, offer a highly attractive alternative. Biocatalysts can operate under mild conditions and exhibit exquisite stereoselectivity, yielding products with excellent optical purity (ee >99%) and avoiding the need for protecting groups and hazardous reagents. rsc.orgrsc.org

Table 4: Comparison of Coupling Methods and Associated Racemization Risk

| Coupling Method | Description | Relative Racemization Risk | Reference |

|---|---|---|---|

| Carbodiimide (DCC/DIC) alone | Forms a highly reactive O-acylisourea intermediate. | High | bachem.com |

| Carbodiimide + HOBt/Oxyma Pure | Forms a less reactive active ester intermediate. | Low | bachem.com |

| Uronium/Aminium (HBTU, HATU) | Requires a base for activation, which can increase risk. | Low to Moderate | peptide.com |

| Enzymatic (e.g., CalB lipase) | Biocatalytic amidation in organic media. | Very Low / Negligible | rsc.orgrsc.org |

Structure Activity Relationships Sar in Thiazol 2 Yl L Proline Derivatives

Methodological Approaches to SAR Elucidation

The systematic investigation of SAR for Thiazol-2-yl-L-proline derivatives relies on methodical approaches that pair synthetic chemistry with biological evaluation. These strategies are designed to systematically probe how specific structural changes influence the compound's interaction with a biological target.

Design of Compound Libraries for Systematic Structural Modification

The foundation of SAR elucidation lies in the design and synthesis of compound libraries. This involves the creation of a series of analogs based on the core this compound scaffold. Synthetic strategies are often developed to allow for diversification at specific points on the molecule. For the this compound core, modifications are typically introduced at three primary locations:

The Thiazole (B1198619) Ring: Positions 4 and 5 of the thiazole ring are common targets for substitution. Synthetic routes, such as the Hantzsch thiazole synthesis, allow for the incorporation of a wide variety of functional groups by varying the starting α-haloketone and thioamide reagents.

The Proline Ring: The proline moiety can be modified, although this is often more synthetically challenging. Analogs can include substitutions at the 3 or 4 positions of the pyrrolidine (B122466) ring.

The Amide Linkage: The amide bond connecting the thiazole and proline moieties can be replaced with other linkers to probe the importance of this specific connection.

By systematically altering these positions with different groups—varying in size, lipophilicity, and electronic properties (electron-donating or electron-withdrawing)—a library of compounds is generated that provides a comprehensive set of molecular "probes" to explore the chemical space around the lead compound.

Correlating Structural Variations with Modulated Biological Response (In Vitro Studies)

Once a library of derivatives is synthesized, each compound is subjected to in vitro biological assays to quantify its activity. This process allows for the direct correlation of structural changes with a measurable biological response, such as enzyme inhibition (IC50) or receptor binding affinity (Ki).

For instance, in a study of N-(thiazol-2-yl)-benzamide analogs, which are structurally related to this compound, researchers evaluated their ability to act as antagonists for the Zinc-Activated Channel (ZAC). nih.gov By testing each analog at various concentrations, a dose-response curve is generated, from which key parameters like the IC50 value (the concentration required to inhibit 50% of the biological response) are derived. These quantitative data are essential for building a robust SAR model. The results from such studies can be compiled into data tables to clearly visualize the relationships between structure and activity.

Influence of Thiazole Moiety Substituents on Activity

Substituents on the thiazole ring can dramatically alter the biological activity of this compound derivatives by influencing the molecule's electronics, sterics, and ability to form key interactions with a target protein.

SAR studies on related N-(thiazol-2-yl) amides have demonstrated clear trends. For example, modifications at the 4- and 5-positions of the thiazole ring have a significant impact on antagonist potency at the ZAC. nih.gov Introducing small alkyl groups, such as a methyl group, at the 4-position can be well-tolerated or even beneficial. However, the nature of the substituent at the 5-position can be critical. An ester group at this position might provide a key hydrogen bond acceptor, while larger, bulkier groups could lead to a decrease in activity due to steric hindrance within the binding pocket. The electronic nature of the substituent is also vital; electron-withdrawing groups can affect the pKa of the thiazole nitrogen atoms and modulate potential hydrogen bonding. globalresearchonline.net

The following table, adapted from SAR studies of analogous N-(thiazol-2-yl)-benzamides, illustrates how systematic modification of the thiazole ring can impact biological activity. nih.gov

| Compound | R1 (Position 4) | R2 (Position 5) | Biological Activity (% Inhibition at 30 µM) |

|---|---|---|---|

| Analog A | -H | -H | 25 ± 5 |

| Analog B | -CH₃ | -H | 45 ± 6 |

| Analog C | -CH₃ | -COOCH₃ | 75 ± 8 |

| Analog D | -C(CH₃)₃ | -H | 95 ± 3 |

| Analog E | -Phenyl | -H | 30 ± 4 |

Role of the L-Proline Stereochemistry in Molecular Recognition and Function

The L-proline moiety is not merely a passive linker; its specific stereochemistry and rigid structure play a fundamental role in molecular recognition and function. Proline is unique among the proteinogenic amino acids because its side chain cyclizes back onto the backbone nitrogen, creating a tertiary amide and a five-membered pyrrolidine ring. nih.gov

This cyclic structure imparts significant conformational rigidity to the molecule. nih.gov It restricts the available conformations of the molecular backbone, particularly the omega (ω) torsion angle of the amide bond, which can adopt both cis and trans conformations with a relatively small energy difference compared to other amino acids. nih.govethz.ch This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.

The fixed (S)-stereochemistry of L-proline ensures a precise three-dimensional arrangement of the thiazole ring relative to the proline carboxylate (or other functional groups derived from it). This defined spatial orientation is often critical for fitting into a chiral binding pocket on a protein or enzyme, where specific interactions (e.g., hydrogen bonds, hydrophobic interactions) must be made with corresponding residues in the target. Any change to this stereochemistry, for example, by using D-proline or an achiral analog like azetidine-2-carboxylic acid, would drastically alter the molecule's shape and likely abolish or significantly reduce its biological activity. nih.gov

Conformational Flexibility and Rigidity Impact on SAR

The balance between conformational flexibility and rigidity is a key determinant of a molecule's SAR profile. While some flexibility is necessary for a molecule to adopt the optimal conformation for binding (induced fit), excessive flexibility can be detrimental, leading to a significant entropic cost upon binding and a potential loss of specificity.

The combination of the planar, aromatic thiazole ring and the rigid L-proline ring in this compound derivatives results in a molecule with significantly constrained conformational freedom. Studies on model peptides containing a thiazole-amino acid residue have shown that this structural motif tends to favor a unique, semi-extended β2 conformation. This preference is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) preceding the thiazole and the nitrogen atom of the thiazole ring (N-H···NTzl). This interaction effectively "locks" the conformation, reducing the number of accessible low-energy states.

This inherent rigidity is advantageous for biological activity. A conformationally constrained molecule that is "pre-organized" in a bioactive shape requires less of an energetic penalty to bind to its target. This often translates into higher affinity and selectivity, as the molecule is less likely to bind to off-target sites that would require a different conformation. Therefore, the rigidifying effect of the thiazole-proline linkage is a central element of its SAR.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex Thiazol-2-yl-L-proline Architectures

The future of synthesizing molecules based on the this compound framework is moving towards more sophisticated and environmentally benign methodologies. Researchers are developing strategies that offer greater control over molecular complexity while adhering to the principles of green chemistry.

One promising approach involves the use of deep eutectic solvents (DES) as both the solvent and a catalyst component. For instance, a mixture of L-proline and ethylene (B1197577) glycol has been effectively used to synthesize thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and various aldehydes. mdpi.comresearchgate.net This method circumvents the need for hazardous traditional solvents like DMF or nitrobenzene. mdpi.com The reaction conditions can be further optimized by using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields. mdpi.com For example, the synthesis of 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) saw a yield increase from 75% with classical heating to 92% with microwave heating. mdpi.com

Another advanced strategy focuses on the construction of peptidomimetic analogues incorporating the thiazole (B1198619) ring. The synthesis of thiazoles derived from amino acids involves converting protected (S)-amino acids into their corresponding amides and then thioamides, which are subsequently cyclized to form the thiazole ring. nih.gov This modular approach allows for the creation of diverse libraries of complex molecules with potential applications in drug discovery, particularly in understanding protein-ligand interactions. nih.gov

Multicomponent reactions (MCRs), often assisted by microwave irradiation, represent another frontier for efficiently building complex spiro heterocyclic systems that incorporate a proline moiety. rsc.org These one-pot reactions allow for the rapid assembly of intricate molecular scaffolds from simple starting materials, such as isatin, L-proline, and various dipolarophiles, offering a powerful tool for generating molecular diversity. rsc.orgrsc.org

| Product | Reagents | Method | Solvent/Catalyst System | Yield | Reference |

| TzTz 1 | Dithiooxamide, Vanillin, Sodium Metabisulfite (B1197395) | Classical Heating | L-proline:Ethylene Glycol (1:50) | 75% | mdpi.com |

| TzTz 1 | Dithiooxamide, Vanillin, Sodium Metabisulfite | Microwave Irradiation | L-proline:Ethylene Glycol (1:50) | 92% | mdpi.com |

| TzTz 2 | Dithiooxamide, Isovanillin, Sodium Metabisulfite | Classical Heating | L-proline:Ethylene Glycol (1:50) | 70% | mdpi.com |

| TzTz 2 | Dithiooxamide, Isovanillin, Sodium Metabisulfite | Microwave Irradiation | L-proline:Ethylene Glycol (1:50) | 75% | mdpi.com |

| Spirooxindole Pyrrolizidines | Isatin, L-proline, β-nitrostyrenes | Microwave Irradiation | Methanol | High | rsc.org |

| Thiazole Peptidomimetics | Protected Amino Acids, Lawesson's Reagent | Multi-step Synthesis | THF, DMF | - | nih.gov |

TzTz 1: 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) TzTz 2: 5,5'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)

Exploration of Novel Catalytic Functions of this compound Derivatives

The inherent chirality and catalytic activity of the L-proline moiety have made its derivatives, including those fused with a thiazole ring, powerful tools in asymmetric organocatalysis. tandfonline.comethz.ch Future research is focused on expanding the scope of their catalytic applications and developing novel, highly efficient, and recyclable catalytic systems.

Derivatives of this compound are being explored as catalysts for a wide array of chemical transformations. L-proline itself is a well-established organocatalyst for synthesizing diverse heterocyclic compounds, including polysubstituted pyridines and 5-substituted 1H-tetrazoles. researchgate.net This foundational knowledge is being extended to more complex proline-thiazole systems. For example, L-proline has been successfully used to catalyze the three-component reaction of aromatic aldehydes, 4-hydroxybenzo[h]quinolin-2(1H)-one, and a thiazolo[3,2-a]pyrimidine compound to produce novel quinolone-thiazolo[3,2-a]pyrimidine hybrids with high yields. tandfonline.com

The development of heterogeneous catalysts is a key area of emerging research, aiming to simplify catalyst recovery and reuse. A novel approach involves the functionalization of magnetic nanorods with L-proline. nih.gov These nanocatalysts have demonstrated high efficiency and stereoselectivity in the one-pot, three-component synthesis of spiro thiazolidines and can be easily recovered using an external magnet for multiple reaction cycles without significant loss of activity. nih.gov Similarly, a Zn[L-proline]2 complex has been synthesized and used as a recoverable catalyst for the green synthesis of dihydro pyrano thiazole derivatives in an aqueous medium. researchgate.net

Furthermore, research into functionalized nanogel particles is paving the way for "smart" catalysts. L-proline functionalized poly(methyl methacrylate) (PMMA) nanogels have been used as catalysts in asymmetric aldol (B89426) reactions in water. rsc.org The study revealed that the hydrophobicity of these nanogel particles significantly influences the selectivity of the reaction, demonstrating that the catalytic activity can be tuned by modifying the polymer support. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

| L-proline | Three-component synthesis of quinolone-thiazolo[3,2-a]pyrimidine hybrids | Green, efficient organocatalysis | tandfonline.com |

| MnCoCuFe₂O₄@L-proline Nanorods | Stereoselective synthesis of spiro thiazolidines | Heterogeneous, magnetically recoverable, reusable | nih.gov |

| Zn[L-proline]₂ Complex | Synthesis of dihydro pyrano thiazole derivatives | Recoverable, green conditions (aqueous medium) | researchgate.net |

| L-proline Functionalized PMMA Nanogels | Asymmetric aldol reaction | Tunable selectivity based on hydrophobicity, catalysis in water | rsc.org |

Integration of Advanced Computational Techniques for Rational Design

The synergy between experimental synthesis and computational chemistry is becoming indispensable for the rational design of novel this compound derivatives. Advanced computational techniques, particularly Density Functional Theory (DFT), are providing deep insights into the structural, electronic, and reactive properties of these molecules, thereby guiding the design of new catalysts and materials. nih.govresearchgate.net

DFT calculations are widely employed to optimize molecular geometries and to analyze Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net These calculations have been applied to various thiazole and proline-containing systems, including steroidal pyridones synthesized using L-proline catalysis and imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool used to visualize the charge distribution on a molecule. nih.govresearchgate.net MEP surfaces help identify electrophilic and nucleophilic sites, which is crucial for understanding and predicting how a molecule will interact with other reagents, a key aspect in designing effective catalysts. nih.govnih.gov

These computational studies are not merely theoretical exercises; they provide a basis for the rational design of molecules with specific functions. nih.gov For instance, in the development of multitarget inhibitors, computational docking studies combined with the understanding of pharmacophore characteristics—such as the role of a thiazole moiety in facilitating hydrophobic interactions—guide the synthesis of new compounds. nih.gov By predicting the properties and potential activity of this compound derivatives before their synthesis, researchers can focus experimental efforts on the most promising candidates, saving time and resources. nih.govresearchgate.net

| Studied Compound Type | Computational Method | Key Parameters Investigated | Purpose/Insight | Reference |

| Imidazo[1,2-a]pyrimidine derivatives | DFT (B3LYP/6–31 G(d, p)) | FMO, MEP, QTAIM, RDG | Characterize electronic properties and non-covalent interactions to guide design. | nih.gov |

| Dihydropyrano[3,2-c]chromene derivatives | DFT (B3LYP/6-311G(d,p)) | FMO, MEP, Orbital Energies | Compare experimental data with theoretical calculations to validate structures and predict properties. | nih.gov |

| Steroidal Pyridones (L-proline catalyzed) | DFT | Molecular Geometry, MEP | Provide quantum chemical insights into the structure and reactivity of synthesized molecules. | researchgate.net |

| Thiazole-hydrazone conjugates | DFT | Quantum Chemical Parameters | Evaluate electronic properties to correlate with solvatochromic and biological activity. | researchgate.net |

Application of this compound Frameworks in Advanced Materials Science

The unique structural and electronic properties of the this compound scaffold are positioning it as a valuable building block in the field of advanced materials science. Research is expanding beyond catalysis to explore how these frameworks can be integrated into functional materials with tailored properties.

An emerging area of interest is the development of "smart" polymeric materials. As previously mentioned, L-proline functionalized PMMA nanogels serve as an excellent example of a stimuli-responsive material where catalytic activity can be modulated. rsc.org These hydrophobic nanogel particles demonstrate how the proline-based catalyst can be incorporated into a polymer matrix to create a system that operates efficiently in an aqueous environment, opening doors for applications in biocatalysis and green chemistry. rsc.org

The development of functional inorganic-organic hybrid materials is another promising direction. L-proline functionalized manganese ferrite (B1171679) magnetic nanorods represent a class of advanced materials where the catalytic properties of the organic proline moiety are combined with the magnetic properties of the inorganic support. nih.gov This creates a highly efficient and easily separable catalyst, which is a significant advancement in material design for sustainable chemical processes. nih.gov

Furthermore, thiazole-based heterocyclic systems, such as the thiazolo[5,4-d]thiazoles synthesized using L-proline-based deep eutectic solvents, are attracting significant interest for their potential in organic electronics. mdpi.comresearchgate.net The fused, planar, and electron-rich nature of the thiazolo[5,4-d]thiazole (B1587360) core makes these materials promising candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com The ability to synthesize these materials using green, proline-assisted methods further enhances their appeal for creating next-generation electronic materials sustainably.

Q & A

Q. What are the recommended synthetic pathways for Thiazol-2-yl-L-proline, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves coupling L-proline derivatives with thiazole-containing precursors. Key methodologies include:

- Pinner reaction : Efficient for introducing heterocyclic groups (e.g., thiazole) via nucleophilic substitution. Optimize pH and temperature to avoid side reactions like hydrolysis .

- Structural modification : Incorporate pharmacophore fragments (e.g., triazole or thiadiazole) during synthesis to enhance bioactivity. Use protecting groups (e.g., Boc for amines) to preserve stereochemistry .

- Yield optimization : Monitor via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve crystallinity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm regioselectivity of thiazole-proline bonding. Assign peaks using 2D COSY/HSQC for stereochemical validation.

- X-ray crystallography : Employ SHELX software for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve bond-length discrepancies and validate hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities (e.g., unreacted proline derivatives).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact.

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation.

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?

- Hybrid functionals : Apply B3LYP or M06-2X to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Validate against experimental atomization energies (average deviation <2.4 kcal/mol) .

- Solvent effects : Use PCM models to simulate polar environments and assess solubility. Compare with experimental logP values.

- Docking studies : Combine DFT-optimized geometries with molecular docking (e.g., AutoDock Vina) to screen for binding affinities to target enzymes (e.g., anti-inflammatory COX-2) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Data normalization : Control for variables like cell-line viability assays (e.g., MTT vs. resazurin) and solvent/DMSO concentrations .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in IC values across studies.

- Meta-analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers due to assay conditions or impurity artifacts .

Q. What strategies improve the accuracy of crystallographic refinement for this compound complexes?

- High-resolution data : Collect synchrotron-based datasets (λ = 0.7–1.0 Å) to resolve disordered regions.

- Twinning correction : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R < 5% .

- Hydrogen placement : Refine using riding models or neutron diffraction data (if available) to confirm protonation states.

Q. How can researchers integrate this compound into multi-target drug discovery pipelines?

- Fragment-based design : Combine with quinoxaline or sulfonamide hybrids to enhance pharmacokinetic properties (e.g., LogD <3). Validate via SPR binding assays .

- ADMET profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize lead compounds. Cross-reference with toxicity predictions from QSAR models .

Methodological Best Practices

- Experimental design : Follow factorial design (e.g., DoE) to test variables (e.g., temperature, catalyst loading) systematically .

- Data reporting : Adopt IUPAC guidelines for reporting NMR shifts and crystallographic parameters (e.g., CIF files) .

- Ethical compliance : Document safety protocols and obtain institutional approval for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.